5-Styryl-1H-tetrazole

概要

説明

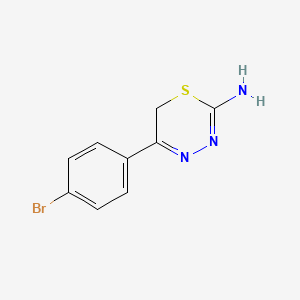

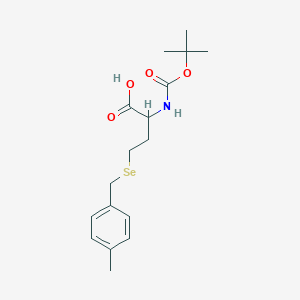

5-Styryl-1H-tetrazole is a useful research compound. Its molecular formula is C9H8N4 and its molecular weight is 172.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

5-Styryl-1H-tetrazole and other 5-substituted 1H-tetrazoles have significant applications in medicinal chemistry. They are often used as bioisosteric replacements for carboxylic acids due to their high stability and similar acidity. This characteristic makes them valuable in drug design, enhancing the pharmacokinetics, pharmacodynamics, and metabolism of drugs (Mittal & Awasthi, 2019).

Organic Chemistry

In organic chemistry, 5-substituted tetrazoles, including this compound, are useful intermediates for synthesizing other heterocycles. They also serve as activators in oligonucleotide synthesis, demonstrating their versatility in chemical reactions (Roh, Vávrová, & Hrabálek, 2012).

Coordination Chemistry

These compounds play a role in coordination chemistry. For instance, 5-(pyridyl)tetrazole complexes of Mn(II) demonstrate how tetrazoles can coordinate with metal ions, forming extended structures useful in various chemical applications (Lin, Clegg, Harrington, & Henderson, 2005).

Materials Science

This compound has applications in materials science. Its unique properties contribute to the development of materials with specific characteristics, like thermal stability or specific reactivity, useful in a range of industrial and scientific contexts (Gutmann, Roduit, Roberge, & Kappe, 2010).

Catalysis

Tetrazoles, including this compound, have been used as catalysts in chemical reactions. For example, 1H-tetrazole has been employed in nucleoside diphosphate sugar synthesis, showcasing its effectiveness in facilitating bond formation in complex organic molecules (Wittmann & Wong, 1997).

Pyrolysis and Thermal Kinetics

Research on the thermal kinetics and pyrolysis mechanisms of tetrazoles is crucial for understanding their behavior under high temperatures, which is vital for safe handling and storage in various applications (Zhang, Jiang, Lu, Chengyang, & Zhang, 2018).

Safety and Hazards

将来の方向性

Tetrazole derivatives, including 5-Styryl-1H-tetrazole, have shown promise in the field of medicinal chemistry due to their utility as a pharmacophore in many interesting fields . Future research will likely focus on developing more efficient and eco-friendly methods for their synthesis, as well as exploring their potential applications in pharmaceuticals and medicinal applications .

作用機序

Target of Action

5-Styryl-1H-tetrazole is a synthetic organic compound that belongs to the tetrazole family . Tetrazoles are known to play a significant role in medicinal and pharmaceutical applications Tetrazoles in general have been found to interact with various biological targets, including antibacterial, anti-allergic, anti-inflammatory targets, and angiotensine ii antagonists .

Mode of Action

Tetrazoles are known to exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . They can act as acids and bases, and also undergo prototropic annular tautomerism . The acidic nature of tetrazoles is mainly affected by the substitution compound nature at the C-5 position . The 5-substituted tetrazole reactivity is similar to aromatic compounds .

Biochemical Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that they may interact with biochemical pathways where carboxylic acids play a crucial role.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may have unique pharmacokinetic properties that make them resistant to biological degradation .

Result of Action

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that they may have similar effects to those of carboxylic acids in biological systems.

Action Environment

Tetrazoles are stable over a wide ph range and are also stable to various oxidizing and reducing agents . This suggests that they may retain their activity under a variety of environmental conditions.

生化学分析

Biochemical Properties

5-Styryl-1H-tetrazole is known to interact with various enzymes, proteins, and other biomolecules . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This allows this compound to potentially influence a variety of biochemical reactions .

Cellular Effects

The effects of this compound on cells are diverse. It has been suggested that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows molecules like this compound to penetrate more easily through cell membranes . This could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-defined. It is known that tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values , suggesting potential involvement in related metabolic pathways.

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .

特性

IUPAC Name |

5-[(E)-2-phenylethenyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYGCMNTYAEAHI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420988 | |

| Record name | 5-Styryl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220429-71-0 | |

| Record name | 5-Styryl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B3021758.png)

![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3021769.png)

![4-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B3021771.png)

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B3021776.png)

![4,4'-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B3021777.png)